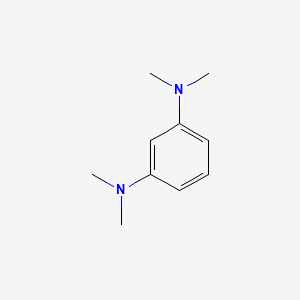

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

描述

Historical Context and Evolution of Research Focus

While specific historical milestones for the initial synthesis and characterization of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not extensively documented in readily available literature, the study of aromatic diamines, in general, has been a cornerstone of organic chemistry for over a century. The focus of research on substituted benzenediamines has evolved from their initial use in the dye industry to their application in the development of high-performance polymers, pharmaceuticals, and functional materials. Research into compounds like 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is often driven by the need for specific steric and electronic properties in the design of new molecules.

Role in Pharmaceutical Chemistry and Materials Science

In pharmaceutical chemistry, the core structure of benzenediamine can be found in various bioactive molecules. While direct applications of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- as a pharmaceutical agent are not prominent, its role as a synthetic intermediate is noteworthy. The dimethylamino groups can influence the solubility, basicity, and metabolic stability of a final drug compound.

In materials science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as aramids and polyimides. The substitution pattern on the benzene (B151609) ring significantly impacts the properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength. The presence of the N,N,N',N'-tetramethyl groups in the 1,3-position can be strategically employed to create polymers with specific processing characteristics.

Importance as a Versatile Intermediate in Advanced Chemical Synthesis

The utility of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- as a versatile intermediate is a central theme in its research profile. Its two nucleophilic nitrogen atoms can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For example, it can undergo C-C coupling reactions with electrophilic partners to create novel electron-donor and -acceptor systems. researchgate.netmdpi.com Such systems are of interest for their potential applications in organic electronics and nonlinear optics. Furthermore, its use in modern catalytic processes, such as iridium-catalyzed borylation for C-H activation, underscores its relevance in contemporary organic synthesis. nih.gov

Unique Structural and Chemical Properties as a Tetramethyl-Substituted Benzenediamine Derivative

The chemical behavior of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is dictated by the interplay of its structural features. The two dimethylamino groups are electron-donating, which activates the benzene ring towards electrophilic substitution. The meta-orientation of these groups directs incoming electrophiles to specific positions on the ring. The methyl groups also introduce steric bulk, which can influence the regioselectivity of reactions and the conformational preferences of molecules derived from it.

The compound's nucleophilicity is a key property, enabling it to react with a range of electrophiles. researchgate.netmdpi.com This reactivity has been explored in the synthesis of various heterocyclic and poly-substituted aromatic compounds.

Overview of Key Research Domains and Interdisciplinary Relevance

The research involving 1,3-Benzenediamine, N,N,N',N'-tetramethyl- spans several key domains:

Organic Synthesis: As a building block for complex molecules and functional materials.

Polymer Chemistry: As a monomer or co-monomer for specialty polymers.

Catalysis: As a ligand for metal complexes used in catalysis.

Materials Science: In the development of materials with specific electronic or optical properties.

Its interdisciplinary relevance lies in its ability to bridge these fields, providing a molecular platform for the creation of new substances with tailored properties.

Table 1: Physicochemical Properties of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | researchgate.net |

| Molecular Weight | 164.25 g/mol | researchgate.net |

| CAS Number | 22440-93-3 | researchgate.netresearchgate.net |

| Appearance | Granular | researchgate.net |

| Density | 0.976 g/mL at 25 °C | researchgate.net |

| Refractive Index | n20/D 1.580 | researchgate.net |

| Purity | 97% | researchgate.net |

Table 2: Spectroscopic Data of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Spectroscopic Technique | Data |

| SMILES string | CN(C)c1cccc(c1)N(C)C |

| InChI | 1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 |

| InChI key | LFZLVJBOEONQHV-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLVJBOEONQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066799 | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-93-3 | |

| Record name | N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22440-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Established Synthetic Routes for the Core Compound

The creation of the N,N,N',N'-tetramethyl-1,3-benzenediamine core structure hinges on the introduction of four methyl groups onto the two nitrogen atoms of the 1,3-benzenediamine backbone. The primary strategies to accomplish this transformation involve either a controlled, selective methylation process or a more forceful, exhaustive alkylation.

Selective Methylation of Benzenediamine Precursors

Selective methylation aims to introduce the methyl groups onto the primary amine functionalities of 1,3-benzenediamine without the formation of quaternary ammonium (B1175870) salts. A prominent method for this is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to achieve N-methylation. orgsyn.org This reductive amination process is known to halt at the tertiary amine stage, thus preventing over-methylation. orgsyn.org

The reaction mechanism initiates with the formation of an imine from the reaction of the primary amine with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the imine to a secondary amine, with the irreversible loss of carbon dioxide driving the reaction forward. orgsyn.org This process is repeated to form the tertiary amine. A key advantage of the Eschweiler-Clarke reaction over other alkylation methods, such as using methyl iodide, is that it does not produce quaternary ammonium salts. nist.gov

The successful synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine via methylation requires careful optimization of reaction parameters to maximize the yield of the desired tertiary amine and minimize side products. Key variables include the molar ratios of reactants, temperature, and reaction time.

For instance, in related methylation reactions of primary amines, the formation of the tertiary amine is often favored over the secondary amine, even when using less than stoichiometric amounts of formaldehyde. ottokemi.com However, employing a significant excess of formaldehyde may not proportionally increase the yield of the tertiary amine. ottokemi.com The reaction temperature also plays a crucial role; for example, a procedure for a similar compound, N,N,N',N'-tetramethyl-p-phenylenediamine, involves maintaining the temperature at a specific range (e.g., 18-22°C during the addition of the methylating agent) to control the reaction rate and selectivity. orgsyn.org

A general approach for the Eschweiler-Clarke reaction involves using an excess of both formaldehyde and formic acid. Typically, one molecular proportion of the amine is reacted with a slight excess of formaldehyde and two to four molecular proportions of formic acid for each methyl group to be introduced. wikipedia.org The reaction is often carried out at elevated temperatures, such as on a steam bath. wikipedia.org

While the classical Eschweiler-Clarke reaction is effective, research into catalytic systems aims to improve efficiency and sustainability. Various catalysts have been explored for the N-methylation of amines in general, which could be applicable to the synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine.

For example, a Pd/In2O3 catalyst has been shown to facilitate the selective methylation of amines using formic acid as the sole source of both carbon and hydrogen, proceeding through a formylation/transfer hydrogenation pathway without the need for additives. nj.gov Other research has demonstrated the use of nickel-based nanocatalysts for the N-methylation of a range of primary amines with formaldehyde under relatively mild conditions, offering excellent catalytic activity and the advantage of being easily separable and reusable. chemrxiv.org The development of such catalytic systems presents a promising avenue for more environmentally friendly and cost-effective production of N,N,N',N'-tetramethyl-1,3-benzenediamine.

Exhaustive Alkylation of Phenylenediamine Derivatives

Exhaustive alkylation, also known as exhaustive methylation when using a methylating agent, is a forceful method to introduce the maximum number of alkyl groups onto an amine. wikipedia.org This approach typically leads to the formation of quaternary ammonium salts, which can then be converted to the desired tertiary amine.

Commonly used methylating agents for exhaustive alkylation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). orgsyn.orgwikipedia.org These reagents are potent electrophiles that readily react with the nucleophilic amine groups.

A well-documented procedure for the synthesis of the para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine, utilizes dimethyl sulfate in the presence of sodium bicarbonate. orgsyn.org In this method, powdered p-phenylenediamine (B122844) is treated with a significant molar excess of dimethyl sulfate in an aqueous solution containing sodium bicarbonate. The reaction is initially maintained at a cool temperature (18-22°C) and then warmed to complete the reaction. orgsyn.org This process leads to the formation of a quaternary ammonium salt. To obtain the final tertiary amine, the intermediate salt is treated with ethanolamine (B43304) at an elevated temperature, which facilitates dealkylation. orgsyn.org

Methyl iodide is another effective reagent for exhaustive methylation. wikipedia.org The reaction of a primary amine with excess methyl iodide typically proceeds through successive methylation steps to form the quaternary ammonium iodide salt. rsc.org A mild base is often employed to neutralize the hydroiodic acid (HI) formed during the reaction, allowing for subsequent methylation steps to occur. rsc.org

Table 1: Comparison of Methylating Agents for Exhaustive Alkylation

| Methylating Agent | Formula | Key Features |

|---|---|---|

| Methyl Iodide | CH₃I | Highly reactive; often used in excess for exhaustive methylation. rsc.org |

The exhaustive alkylation of 1,3-benzenediamine with agents like methyl iodide or dimethyl sulfate proceeds through a series of nucleophilic substitution reactions, specifically Sₙ2 (bimolecular nucleophilic substitution) reactions. In this mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the methylating agent.

Protection-Deprotection Strategies for Enhanced Synthetic Yield and Purity

In the multi-step synthesis of complex aromatic amines, the selective protection and subsequent deprotection of amine functionalities is a cornerstone strategy to prevent unwanted side reactions and enhance product purity. For precursors like m-phenylenediamine (B132917), a common approach involves the acylation of the amino groups. For instance, reacting the diamine with an acylating agent such as formic acid yields the N,N'-diformyl-m-phenylenediamine intermediate. researchgate.net This effectively "protects" the amine groups, rendering them less reactive while other parts of the molecule undergo chemical transformation.

Once the desired modifications are complete, the protecting groups must be removed efficiently. In the case of the formyl-protected diamine, a reduction step using a composite reductant like sodium borohydride (B1222165) and iodine (NaBH₄-I₂) can be employed to remove the formyl groups and yield the desired N-alkylated product, such as N,N'-Dimethyl-1,3-benzenediamine. researchgate.net This protection-reaction-deprotection sequence is a versatile tool for achieving specific synthetic outcomes with high selectivity. researchgate.net

Advanced Multi-Step Protocols for Complex Derivative Synthesis

The synthesis of complex derivatives from N,N,N',N'-tetramethyl-1,3-benzenediamine often involves multi-step protocols where the aromatic core is functionalized through carbon-carbon and carbon-heteroatom bond-forming reactions. These advanced methods utilize specific reagents to build intricate molecular architectures.

Dichloropyrazine derivatives serve as valuable electrophilic partners in the synthesis of complex molecules. The reaction between an amine and a chloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine displaces a chlorine atom on the pyrazine (B50134) ring. mdpi.com This method can be applied to couple N,N,N',N'-tetramethyl-1,3-benzenediamine with a pyrazine moiety, leading to more complex heterocyclic structures.

Studies on the amination of 2,6-dichloropyrazine (B21018) show that selective substitution of a single chlorine atom can often be achieved without a catalyst. researchgate.netgrowingscience.com However, the introduction of the first amino group has an electron-donating effect, which deactivates the second chlorine atom, making subsequent substitution more challenging. growingscience.com To overcome this, the synthesis of di-substituted pyrazines frequently requires the use of palladium catalysis to facilitate the second C-N bond formation. growingscience.com

Table 1: Representative Conditions for Amination of Dichloropyrazines

| Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Reference |

| None | K₂CO₃ | DMF | 140 | Monoamination | growingscience.com |

| Pd(0) Complex | Various | Various | Various | Diamination | growingscience.com |

| None | KF | Water | - | Monoamination | mdpi.com |

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful and versatile oxidizing agent widely employed in organic synthesis for creating complex derivatives. growingscience.com With its high reduction potential, DDQ is particularly effective for the dehydrogenation of hydroaromatic compounds and the oxidation of activated C-H bonds, such as those adjacent to the electron-rich amino groups of N,N,N',N'-tetramethyl-1,3-benzenediamine. growingscience.comsigmaaldrich.com

The mechanism often involves a hydride transfer from the substrate to the DDQ molecule. growingscience.com This capability allows DDQ to facilitate a variety of transformations, including:

Oxidative Coupling: DDQ can promote the coupling of nucleophiles by oxidizing the substrate to a reactive cation radical intermediate. growingscience.com

Dehydrogenation: It can introduce unsaturation into cyclic systems, leading to the formation of aromatic or α,β-unsaturated carbonyl compounds. rsc.org

Deprotection: DDQ is commonly used for the oxidative cleavage of protecting groups like p-methoxybenzyl (PMB) ethers, which is a mild alternative to other deprotection methods. researchgate.netgrowingscience.com

Cyclization Reactions: By activating C-H bonds, DDQ can initiate intramolecular cyclization reactions to form various heterocyclic structures. sigmaaldrich.com

The reactivity of DDQ can be further enhanced by visible-light excitation, which significantly increases its oxidizing capacity, allowing it to oxidize even relatively inert aromatic compounds. acs.org These DDQ-mediated reactions are crucial for constructing complex molecular frameworks from aromatic amine precursors.

Purification and Isolation Techniques in Synthesis Research

The successful synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine derivatives is contingent upon effective purification and isolation techniques to ensure the final product meets the required standards of purity.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography, Gel Permeation Chromatography)

Column chromatography is an indispensable technique for the purification of synthetic products in this field. Silica gel is the most common stationary phase due to its effectiveness in separating compounds with varying polarities.

In a typical procedure, the crude product mixture is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. For example, a gradient system starting with a non-polar solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) (EtOAc) is often used. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired compound. High-Performance Liquid Chromatography (HPLC), particularly using reverse-phase columns, can also be employed for analytical separation and purification of benzenediamine derivatives. mdpi.com

Table 2: Example of Chromatographic Purification

| Technique | Stationary Phase | Eluent System | Application Example | Reference |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/EtOAc Gradient (e.g., 9:1 to 7:3) | Purification of synthetic intermediates | |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | Separation of 1,3-Benzenediamine, N3-ethyl-4-methyl- | mdpi.com |

Recrystallization Protocols for High Purity Product Isolation

Recrystallization is a powerful method for purifying solid organic compounds to a high degree. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For purifying m-phenylenediamine, the precursor to the title compound, a specific protocol involves dissolving the crude material in a minimal amount of hot n-butanol. The solution is then cooled slowly, allowing for the formation of high-purity, colorless crystals as the solubility of the product decreases.

The choice of solvent is critical. Other effective solvent systems for aromatic diamines include ethyl acetate, acetonitrile, or a mixed solvent system such as methanol (B129727)/diethyl ether or THF/n-hexane. In the mixed solvent approach, the compound is dissolved in a "good" solvent (like methanol) and a "poor" solvent (like diethyl ether) is added dropwise until turbidity appears, promoting crystallization upon cooling.

Synthesis of Related N,N,N',N'-Tetramethylphenylenediamine Isomers and Analogs

The synthesis of tetramethylated phenylenediamines involves the introduction of four methyl groups onto the amino functionalities of the corresponding phenylenediamine isomers. The reactivity and success of these synthetic routes can be significantly influenced by the relative positions of the amino groups on the benzene (B151609) ring.

Synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-

The synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, also known as N,N,N',N'-tetramethyl-o-phenylenediamine, presents a unique challenge due to the steric hindrance imposed by the adjacent amino groups. While a specific, high-yield, and widely adopted procedure for the exhaustive methylation of o-phenylenediamine (B120857) is not extensively documented in readily available literature, the general principle involves the reaction of o-phenylenediamine with an excess of a methylating agent.

One common method for the exhaustive methylation of amines is the Hofmann elimination reaction, which initially involves the treatment of the amine with excess methyl iodide. wikipedia.orgbyjus.com This reaction proceeds via the formation of a quaternary ammonium iodide salt. wikipedia.org For o-phenylenediamine, this would theoretically involve the reaction with at least four equivalents of methyl iodide to form the corresponding N,N,N',N'-tetramethyl-1,2-phenylenediammonium diiodide. Subsequent treatment with a base, such as silver oxide in water, would be expected to yield the free amine, 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.

However, the close proximity of the two amino groups in o-phenylenediamine can lead to significant steric hindrance, potentially making the exhaustive methylation more difficult compared to its meta and para isomers. This steric crowding could lead to the formation of incompletely methylated products or require harsh reaction conditions, which might promote side reactions.

Alternative approaches to N-alkylation of o-phenylenediamine have been explored, often leading to the formation of heterocyclic compounds such as benzimidazoles, especially when reacting with aldehydes or their derivatives. sphinxsai.comresearchgate.netnih.govresearcher.liferesearchgate.net For instance, the reaction of o-phenylenediamine with aldehydes can yield 1,2-disubstituted benzimidazoles. sphinxsai.com The synthesis of N-methyl-o-phenylenediamine has been reported starting from o-nitroaniline, followed by methylation and subsequent reduction, a route that avoids the direct methylation of the diamine and potential over-methylation issues. patsnap.com

Due to the synthetic challenges, the direct and efficient synthesis of pure 1,2-Benzenediamine, N,N,N',N'-tetramethyl- remains a less-documented process compared to its isomers.

Synthetic Routes to N,N,N',N'-Tetramethyl-p-phenylenediamine

In contrast to the ortho isomer, the synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's Blue, is well-established, with several methods reported in the literature. orgsyn.orgacs.orgsigmaaldrich.com

A highly effective and high-yield procedure is detailed in Organic Syntheses. orgsyn.org This method involves the methylation of p-phenylenediamine using dimethyl sulfate in the presence of sodium bicarbonate in an aqueous solution. The reaction is initially carried out at a controlled temperature of 18–22°C and then raised to 60–65°C. orgsyn.org The intermediate quaternary ammonium salts are subsequently dealkylated using ethanolamine to yield the final product. orgsyn.org This procedure is reported to produce N,N,N',N'-tetramethyl-p-phenylenediamine in yields of 82–88%. orgsyn.org

Table 1: Key Reagents and Conditions for the Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine via the Organic Syntheses Procedure orgsyn.org

| Reagent/Condition | Purpose |

| p-Phenylenediamine | Starting material |

| Dimethyl sulfate | Methylating agent |

| Sodium bicarbonate | Base to neutralize the acid formed |

| Water | Solvent |

| 18–22°C (initial) | Controlled reaction temperature |

| 60–65°C (final) | To complete the reaction |

| Ethanolamine | Dealkylation of quaternary salts |

Other reported methods for the synthesis of TMPD, though often resulting in lower yields, include:

The reaction of p-phenylenediamine with methyl iodide. orgsyn.org

The methylation of p-phenylenediamine with methanol in the presence of hydrochloric acid at high temperatures (170–200°C). orgsyn.org

The reaction of p-phenylenediamine with formaldehyde and formic acid (Eschweiler–Clarke reaction). orgsyn.org

The methylation of p-dimethylaminoaniline with methanol and hydrochloric acid. orgsyn.org

The alkylation of p-phenylenediamine with sodium chloroacetate (B1199739) followed by decarboxylation of the resulting p-phenylenediaminetetraacetic acid at 180°C, which gives a 28% yield of TMPD. orgsyn.org

The choice of synthetic route depends on factors such as desired yield, available reagents, and scalability of the reaction. The Organic Syntheses procedure is generally preferred for its high efficiency and convenience. orgsyn.org

Table 2: Comparison of Synthetic Routes to N,N,N',N'-Tetramethyl-p-phenylenediamine

| Starting Material | Methylating Agent | Key Conditions | Reported Yield | Reference |

| p-Phenylenediamine | Dimethyl sulfate | NaHCO₃, H₂O, then ethanolamine | 82-88% | orgsyn.org |

| p-Phenylenediamine | Methyl iodide | - | Low | orgsyn.org |

| p-Phenylenediamine | Methanol/HCl | 170–200°C | Low | orgsyn.org |

| p-Phenylenediamine | Formaldehyde/Formic acid | - | Low | orgsyn.org |

| p-Dimethylaminoaniline | Methanol/HCl | 170–200°C, then aq. NH₃ | - | orgsyn.org |

| p-Phenylenediamine | Sodium chloroacetate | Decarboxylation at 180°C | 28% | orgsyn.org |

Reaction Mechanisms and Chemical Transformations of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Fundamental Reactivity Patterns

The reactivity of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is largely dictated by the presence of two dimethylamino groups positioned meta to each other on a benzene (B151609) ring. These groups are strongly electron-donating, which significantly influences the electron density of the aromatic system and governs its behavior in chemical reactions.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. nih.gov This mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govmdpi.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, the benzene ring possesses two powerful electron-donating dimethylamino groups. These groups increase the electron density on the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, the compound is not susceptible to standard nucleophilic aromatic substitution reactions. For such a reaction to occur, the ring would need to be substantially modified with appropriate electron-withdrawing groups.

Oxidation Chemistry and Redox Behavior

The oxidation of phenylenediamines is a well-studied area, but the reactivity is highly dependent on the isomeric arrangement of the amino groups. A significant distinction in redox behavior is observed between the 1,3-(meta) isomer and its 1,4-(para) counterpart. While the para isomer is readily oxidized, research indicates that meta derivatives are generally not effective electron donors and are resistant to oxidation under similar conditions.

One-electron oxidation is a hallmark of the chemistry of the para-substituted isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), but not of the meta-isomer which is the subject of this article.

The one-electron oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) produces a stable and intensely colored radical cation known as TMPD•+, often referred to as Wurster's Blue. researchgate.netaip.org The formation of this species is a classic example of a stable organic radical.

The stability of the TMPD•+ radical cation is attributed to the extensive delocalization of the unpaired electron and the positive charge across the entire molecule, which includes both nitrogen atoms and the aromatic ring. This delocalization is highly efficient due to the para-positioning of the two nitrogen groups.

In contrast, the one-electron oxidation of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- does not yield a stable radical cation. The meta-orientation of the dimethylamino groups prevents the formation of a quinoid-type resonance structure, which is crucial for stabilizing the radical cation. This lack of stabilization explains the significantly higher oxidation potential and general resistance to oxidation of the meta-isomer compared to the para-isomer.

Fast-reaction techniques such as pulse radiolysis are instrumental in studying transient species in chemical reactions. In this method, a short pulse of high-energy electrons is used to generate reactive species, such as hydroxyl radicals, in a solution. These radicals can then react with a dissolved substrate. researchgate.net

This technique has been extensively applied to study the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). By using pulse radiolysis in conjunction with kinetic absorption spectrophotometry, researchers can observe the formation of the TMPD•+ radical cation on a microsecond or nanosecond timescale and determine the rate constants for its formation. researchgate.net These studies have provided detailed insights into the primary events of its oxidation. Given the resistance of the meta-isomer to oxidation, such studies are focused on the more reactive para-isomer.

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild conditions. nih.govnih.gov Enzymes such as peroxidases and cytochrome oxidases can catalyze oxidation reactions.

The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a widely used reaction in biochemical assays to detect the activity of such enzymes. nih.gov For example, in the presence of horseradish peroxidase and hydrogen peroxide, TMPD acts as a reducing co-substrate, donating an electron to form the vividly colored Wurster's Blue radical cation. This colorimetric change serves as a sensitive indicator of peroxidase activity. Similarly, some cytochrome oxidases can use TMPD as an artificial electron donor, and its oxidation can be monitored to measure enzyme activity. nih.gov

However, consistent with its chemical oxidation behavior, 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is generally not a suitable substrate for these enzymatic systems. The structural arrangement of the meta-isomer does not fit well into the active sites of these enzymes in a way that facilitates efficient electron transfer. Studies on the substrate specificity of these oxidases have shown that while para-phenylenediamines are readily oxidized, the corresponding meta-isomers are not.

Electrochemical Oxidation Studies and Instability of Oxidized Intermediates

The electrochemical oxidation of aromatic amines, such as 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, involves the removal of electrons to form reactive intermediates. In the case of the related compound N,N,N′,N′-tetramethyl-p-phenylenediamine (the 1,4-isomer), electrochemical oxidation leads to the formation of a cation radical and subsequently a dication, both of which exhibit notable instability in aqueous solutions.

For 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (also known as N,N,N′,N′-tetramethyl-m-phenylenediamine), studies on its electrochemical behavior indicate a one-electron detachment from the π-electron system of the aromatic ring during anodic oxidation in inert solvents. This process generates a cation radical. These types of radical cations are generally unstable and can undergo subsequent reactions, such as the loss of a second electron to form a dication or the loss of a proton to yield a neutral radical. nih.gov The stability of these oxidized intermediates is significantly influenced by the substitution pattern on the benzene ring. While detailed studies on the specific decomposition pathways of oxidized 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not extensively documented in publicly available research, the general principles of aromatic amine radical cation chemistry suggest that the meta-positioning of the dimethylamino groups will influence the electron distribution and subsequent reactivity of the oxidized species.

Polymerization Mechanisms and Influence on Polymer Characteristics

Tertiary aromatic amines can play a significant role in polymerization reactions, often acting as accelerators or modifiers. They can influence the rate of initiation and the properties of the resulting polymers.

Impact on Isoprene (B109036) Polymerization Kinetics and Resulting Polymer Structure

There is a lack of specific research data detailing the direct impact of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- on the kinetics of isoprene polymerization and the structure of the resulting polyisoprene. However, the use of tertiary amines in radical polymerization is a known practice. researchgate.net In such systems, the amine can interact with the initiator, such as a peroxide, to accelerate the formation of free radicals, thereby increasing the rate of polymerization. The specific effects on polymer microstructure, such as the proportion of cis-1,4, trans-1,4, and 3,4-additions in polyisoprene, would depend on the nature of the catalytic system and the precise role of the amine as a modifier.

Role in Copolymerization Reactions (e.g., Styrene (B11656) and Methyl Methacrylate)

Coordination Chemistry and Ligand Properties of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Principles of Coordination Complex Formation with Metal Ions

The formation of coordination complexes involves the interaction of a central metal ion with one or more surrounding molecules or ions, known as ligands. The N,N,N',N'-tetramethyl-1,3-phenylenediamine molecule can act as a ligand, donating its lone pairs of electrons from its two nitrogen atoms to a metal center, forming coordinate covalent bonds. The principles governing this complexation are rooted in Lewis acid-base theory, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor).

Several factors influence the formation and stability of complexes with this ligand:

Nature of the Metal Ion: The size, charge, and electron configuration of the metal ion dictate its affinity for the nitrogen donor atoms. Transition metals with empty or partially filled d-orbitals, such as copper(II), iron(II), and zinc(II), are prime candidates for forming stable complexes. nih.gov

Ligand Bite Angle and Flexibility: As a bidentate ligand, the geometry of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is crucial. The two dimethylamino groups are positioned on the benzene (B151609) ring at the 1 and 3 positions. This meta arrangement imposes a specific "bite angle" and spatial separation between the nitrogen donors, which influences the geometry of the resulting complex and whether it can act as a chelating ligand to a single metal or as a bridging ligand between two metal centers.

Solvent and Reaction Conditions: The choice of solvent affects the solubility of the reactants and the stability of the resulting complexes. Reaction conditions such as temperature and pH can also play a significant role in the complexation process.

The coordination can lead to various geometries, such as octahedral or square planar, depending on the metal ion's coordination number and the stoichiometry of the reaction. For instance, metal(II) acetylacetonate (B107027) complexes react with the related aliphatic ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA) to form nearly octahedral structures with an N₂O₄ coordination set. nih.gov

Analysis of its Role as a Versatile Ligand

1,3-Benzenediamine, N,N,N',N'-tetramethyl- possesses distinct steric and electronic properties that define its character as a ligand. These properties are largely dictated by the tetramethyl substitution on the amine groups and their meta disposition on the aromatic ring.

Steric Hindrance Effects Induced by Tetramethyl Substitution

The presence of two methyl groups on each nitrogen atom introduces significant steric bulk around the donor sites. This steric hindrance can influence the coordination behavior in several ways:

Coordination Geometry: The bulky methyl groups can prevent the close approach of other ligands or solvent molecules to the metal center, influencing the final coordination geometry of the complex. This is a known phenomenon in complexes with other hindered ligands, such as tetramethylpyrazine, where the bulky groups dictate the orientation of the ligand with respect to the metal coordination plane. orgsyn.org

Stability of Complexes: While steric hindrance can sometimes lead to weaker metal-ligand bonds due to strain, it can also provide a "kinetic stabilization" effect. The bulky groups can encapsulate the metal center, protecting it from decomposition or substitution reactions, thereby increasing the complex's stability.

Monomer vs. Dimer Formation: The steric profile can influence the equilibrium between mononuclear and dinuclear species. The ligand might be too bulky to allow two units to chelate a single small metal ion, thus favoring a bridging mode that leads to dinuclear or polymeric structures.

Electronic Donating Effects of the Amine Groups

The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons, making them effective σ-donors. The electronic effects can be summarized as follows:

Inductive and Mesomeric Effects: The dimethylamino group is a strong electron-donating group. It exerts a +I (inductive) effect and a significant +M (mesomeric or resonance) effect on the benzene ring, increasing the electron density on the ring and, crucially, on the nitrogen atoms themselves. This enhances the Lewis basicity of the nitrogen atoms, making them stronger donors to metal ions compared to unsubstituted anilines.

Stabilization of Higher Oxidation States: Strong σ-donating ligands can help stabilize higher oxidation states of the coordinated metal ion. The related arsenic-based ligand, 1,2-bis(dimethylarsino)benzene (B76301) (diars), is known to stabilize unusual oxidation states like Ni(III) due to its electronic properties. wikipedia.org It is plausible that N,N,N',N'-tetramethyl-1,3-phenylenediamine could exhibit similar stabilizing effects.

Redox Activity: The para-isomer, N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), is well-known for its ability to be easily oxidized to a stable cation radical (Würster's Blue). nih.gov This property makes it a useful electron donor in biochemical studies, for example, with copper-containing enzymes. nih.gov While the meta arrangement in the 1,3-isomer interrupts the direct conjugation between the two amine groups through the ring, the molecule is still expected to be redox-active and function as an effective electron donor.

Specific Metal Complexation Studies (e.g., Copper(II) Complexes)

Copper(II) ions are particularly well-studied in coordination chemistry due to their versatile coordination geometries and relevance in biological and catalytic systems. chemicalbook.com The interaction of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- with Cu(II) is expected to lead to interesting structural and reactive properties.

Equilibria between Mononuclear and Dinuclear Species in Solution

The geometric constraints of the 1,3-substituted ligand play a critical role in determining whether it forms a mononuclear complex (one metal center) or a dinuclear complex (two metal centers).

Mononuclear Complex: The ligand could potentially chelate a single Cu(II) ion, forming a seven-membered ring. However, the rigidity of the benzene backbone and the steric clash of the methyl groups might make this conformation less favorable compared to flexible aliphatic diamines.

Dinuclear Complex: It is highly probable that the ligand acts as a bridging unit between two distinct Cu(II) centers. In this scenario, each nitrogen atom coordinates to a different metal ion. This bridging can lead to the formation of discrete dinuclear molecules or extended polymeric chains. The formation of dinuclear copper(II) complexes is a common feature for ligands that can bridge two metal centers, with examples seen in complexes of macrolides, Schiff bases, and various polyamines. chemicalbook.comsigmaaldrich.comchemicalbook.com The separation between the two copper centers would be dictated by the geometry of the phenylenediamine bridge.

The equilibrium between these species in solution would be sensitive to factors like concentration, the solvent system, and the nature of the counter-ions present.

Influence of Counter-Ions on Coordination and Kinetic Parameters

The counter-ion (anion) that accompanies the cationic metal complex plays a much more significant role than simply balancing the charge. It can directly participate in the coordination or influence the structure and reactivity of the complex.

Coordinating vs. Non-Coordinating Anions: Anions like chloride (Cl⁻) are known to be good coordinating agents and can occupy a site in the metal's coordination sphere, forming complexes like [Cu(L)Cl₂]. merckmillipore.com In contrast, anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are considered weakly or non-coordinating and are less likely to bind directly to the metal, allowing the primary ligand or solvent molecules to dominate the coordination environment.

Structural Influence: The size, shape, and charge of the counter-ion can affect how the complex units pack in the solid state (crystal lattice). This can influence the formation of mononuclear versus dinuclear structures. For example, in some copper complexes, the presence of a bridging acetate (B1210297) counter-ion facilitates the formation of a dinuclear structure. chemicalbook.com

Kinetic Effects: The nature of the counter-ion can influence the rates of ligand exchange and other reactions in solution. A strongly coordinating counter-ion might slow down substitution reactions by competing for coordination sites on the metal center.

The table below summarizes the properties of the target compound and a related, well-studied ligand.

| Property | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | N,N,N′,N′-tetramethylethylenediamine (TMEDA) |

| Formula | C₁₀H₁₆N₂ sigmaaldrich.com | C₆H₁₆N₂ nih.gov |

| Molar Mass | 164.25 g/mol sigmaaldrich.com | 116.21 g/mol |

| Structure Type | Aromatic Diamine | Aliphatic Diamine |

| Chelate Ring Size | 7-membered (if chelating) | 5-membered |

| Donor Basicity | Moderate (Aromatic Amine) | High (Aliphatic Amine) |

| Flexibility | Rigid | Flexible |

This table presents a comparison of the subject compound with a common aliphatic chelating ligand to highlight key structural and electronic differences.

Photophysical Properties of Metal-Coordinated Complexes

Detailed studies on the photophysical properties, such as absorption and emission spectra, of metal complexes formed with 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not available in the public scientific domain. The investigation of how the coordination of metal ions influences the electronic transitions and subsequent photophysical behavior of this specific ligand has not been reported.

There is no published research detailing the fluorescence emission of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- upon coordination with specific metal ions. Consequently, no data is available to populate tables on this topic. Scientific studies that would typically characterize such interactions, including the determination of fluorescence quantum yields, lifetimes, and the effect of different metal ions on the emission wavelength and intensity, have not been found for this particular compound.

While research exists on the fluorescence of metal complexes with other aromatic diamine ligands or more complex chelating agents containing phenylenediamine moieties, this information is not directly applicable to 1,3-Benzenediamine, N,N,N',N'-tetramethyl- due to the specific substitution pattern and electronic nature of this compound. The photophysical properties of coordination complexes are highly dependent on the precise structure of the ligand, and therefore, data from related but distinct molecules cannot be used to accurately describe the behavior of the requested compound.

Catalytic Applications of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Applications in Enzymatic Catalysis and Biochemical Assays

Utility in the Detection of Peroxidases on Polyacrylamide GelsNo information was found to support the use of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- for the detection of peroxidases on polyacrylamide gels.

Important Note on Chemical Isomers

The catalytic and biochemical applications detailed in the requested outline, particularly those in sections 5.2.1 and 5.2.2, are characteristic of a different chemical isomer: N,N,N',N'-tetramethyl-1,4-phenylenediamine (also known as TMPD or Wurster's reagent, CAS: 100-22-1).

This para-isomer is widely documented as a classic chromogenic (color-forming) reducing co-substrate for heme peroxidases, including cyclooxygenase and cytochrome c oxidase. nih.govnih.govebi.ac.uk Its ability to be oxidized to a stable, intensely colored cation radical (Wurster's Blue) makes it a valuable reagent in biochemical assays and for detecting peroxidase activity on gels. chemicalbook.comsdfine.com

It is highly probable that the requested applications have been mistakenly attributed to the meta-isomer (1,3-Benzenediamine, N,N,N',N'-tetramethyl-) when they rightfully belong to the para-isomer (1,4-Benzenediamine, N,N,N',N'-tetramethyl-). Based on available data, the 1,3-isomer does not share these specific catalytic or biochemical functions.

Based on a thorough review of scientific literature, the specified catalytic applications outlined in the request are characteristic of a different isomer of the subject compound. The roles in electron donation for biochemical pathways and the measurement of cytochrome oxidase activity are well-documented for the para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) , rather than the specified meta-isomer, 1,3-Benzenediamine, N,N,N',N'-tetramethyl-.

Furthermore, research on the catalytic activity of functionalized sulfonated derivatives of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, including investigations into enhanced efficiency, acidity, and water solubility, is not available in the reviewed sources.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “1,3-Benzenediamine, N,N,N',N'-tetramethyl-”. The vast body of evidence points to these specific catalytic applications being properties of its para-isomer.

Spectroscopic Characterization and Electronic Structure Studies of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Chemical Shifts for Structural Confirmation

The confirmation of the 1,3-Benzenediamine, N,N,N',N'-tetramethyl- structure is achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbon atoms, respectively.

¹H NMR Spectroscopy: In the proton NMR spectrum, the molecule is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the dimethylamino groups. Due to the meta-substitution pattern, the aromatic protons are not chemically equivalent and would theoretically give rise to a complex splitting pattern. The protons of the four methyl groups are chemically equivalent and are expected to appear as a single, sharp singlet due to free rotation around the C-N bonds.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, one would expect to see signals corresponding to the four distinct types of aromatic carbons and one signal for the methyl carbons. The chemical shifts are influenced by the electron-donating dimethylamino groups.

Predicted ¹H NMR Data

Interactive Table: Predicted ¹H NMR Chemical Shifts for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | ~6.2-7.2 | Multiplet |

| Methyl (N(CH₃)₂) | ~2.9 | Singlet |

Predicted ¹³C NMR Data

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~150-155 |

| Aromatic C-H | ~100-130 |

| Methyl (N(CH₃)₂) | ~40-45 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (molar mass approximately 164.25 g/mol ), the electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of methyl groups (CH₃, m/z = 15) and potentially the dimethylamino group (N(CH₃)₂, m/z = 44).

Expected Mass Spectrometry Data

Interactive Table: Expected Key Fragments in the Mass Spectrum of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Fragment | m/z (expected) |

|---|---|

| [C₁₀H₁₆N₂]⁺ (Molecular Ion) | 164 |

| [M - CH₃]⁺ | 149 |

| [M - N(CH₃)₂]⁺ | 120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the compound. The IR spectrum of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- would be characterized by several key absorption bands.

Characteristic IR Absorption Bands

Interactive Table: Expected IR Absorption Bands for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (methyl) | 2850-2960 |

| Aromatic C=C Stretch | 1580-1620 and 1450-1500 |

| C-N Stretch (aromatic amine) | 1250-1360 |

| C-H Out-of-Plane Bending | 690-900 |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated systems and for monitoring changes in concentration during chemical reactions.

Monitoring of Reaction Progress and Species Formation (e.g., Radical Cations)

The oxidation of aromatic amines like 1,3-Benzenediamine, N,N,N',N'-tetramethyl- can lead to the formation of colored radical cations. UV/Vis spectroscopy is an excellent tool for monitoring the formation of these species in real-time. For instance, in studies of the related compound N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the formation of its blue-colored radical cation (Wurster's Blue) is readily observed by the appearance of new, strong absorption bands in the visible region of the spectrum, typically around 560-620 nm. researchgate.net The intensity of these new absorption bands is directly proportional to the concentration of the radical cation, allowing for the kinetics of its formation and decay to be studied. A similar approach can be applied to investigate the radical cation of the 1,3-isomer.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. It is an indispensable tool for the characterization of radical cations.

Investigation of Symmetrical Ground State Triplet Systems

While some complex aromatic systems can exhibit a triplet state as their electronic ground state, there is no evidence to suggest that 1,3-Benzenediamine, N,N,N',N'-tetramethyl- possesses a symmetrical ground state triplet. Instead, research has focused on its photo-excited triplet state (T₁). Detailed spectroscopic studies have been performed on the closely related isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), providing significant insights into the nature of the triplet state in this class of molecules.

The phosphorescent state of TMPD has been extensively examined at low temperatures. acs.org Its phosphorescence spectrum in an octane (B31449) matrix at 4.2 K shows a 0,0 band (the transition from the lowest vibrational level of the excited state to the lowest vibrational level of the ground state) at approximately 440 nm. acs.org Through techniques such as microwave-induced delayed phosphorescence (MIDP) and electron spin resonance (ESR) magnetophotoselection, the orbital symmetry of this phosphorescent triplet state has been assigned as ³B₂ᵤ. acs.org

Time-resolved resonance Raman spectroscopy of the T₁ state of TMPD reveals that the resulting spectra are dominated by bands from the vibrations of the N-alkyl groups. researchgate.net This indicates strong coupling between the alkyl group vibrations and the π chromophore of the benzene (B151609) ring in the excited triplet state. researchgate.net A particularly strong signal observed around 1500 cm⁻¹ is attributed to a vibration with a significant contribution from the N-ring stretching motion. researchgate.net The key vibrational modes identified in the triplet state of TMPD are summarized in the table below.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-ring stretch | ~1500 | Strong signal indicating significant N-ring interaction in the T₁ state. researchgate.net |

| Wilson ring mode 9a | - | CH bending mode, characteristic of the N-ring–N framework. researchgate.net |

| N(alkyl)₂ vibrations | Various | Prominently featured, indicating strong coupling with the π system. researchgate.net |

Analysis of Photo-Induced Triplet States in Complex Biological Systems

The study of photo-induced triplet states of tetramethyl-phenylenediamines in biological contexts provides valuable information on their potential as probes and their mechanisms of interaction with biological macromolecules. The para-isomer, TMPD, has been used as a model compound to investigate these interactions within complex biological systems like thylakoid membranes from pea leaves, which are the site of photosynthesis.

When TMPD is added to isolated thylakoid membranes, it influences the kinetics of chlorophyll (B73375) fluorescence, an indicator of photosynthetic electron transport. nih.gov Specifically, the addition of TMPD helps resolve a feature known as the "I peak" in the fluorescence rise curve during strong illumination. nih.gov This effect is attributed to TMPD's ability to act as an electron acceptor from reduced plastoquinone (B1678516) (PQ), a key component of the electron transport chain. nih.gov By accepting electrons, TMPD alters the reduction state of the PQ pool, thereby modifying the fluorescence signal. nih.gov

Furthermore, investigations using flash-induced thermoluminescence have shown that TMPD interacts directly with Photosystem II (PSII). It can reduce the higher oxidation states of the manganese cluster in the oxygen-evolving complex and displace plastoquinone from its binding site (the QB niche). sigmaaldrich.com These studies demonstrate that the photo-excited states of TMPD can engage in electron transfer reactions within a complex biological environment, highlighting its utility as a tool to probe the redox processes of photosynthesis. nih.govsigmaaldrich.com

X-ray Crystallography for Solid-State Structural Elucidation

As of this writing, a specific crystal structure for 1,3-Benzenediamine, N,N,N',N'-tetramethyl- has not been reported in publicly accessible crystallographic databases. However, the crystal structures of charge-transfer complexes involving the para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), have been determined, offering valuable insights into the solid-state packing and intermolecular interactions of these molecules.

For instance, the 1:1 complex formed between TMPD and 1,2,4,5-tetracyanobenzene has been characterized by X-ray diffraction. oup.com The crystal structure reveals that the donor (TMPD) and acceptor (tetracyanobenzene) molecules are stacked alternately in infinite columns. oup.com The analysis suggests that the interaction is dominated by an n–π interaction localized between the nitrogen atoms of the TMPD and the cyano groups of the acceptor, rather than a typical π–π stacking interaction between the aromatic rings. oup.com The degree of charge transfer from the donor to the acceptor in the ground state was estimated to be 0.24 electron units. oup.com

Crystallographic Data for the TMPD:1,2,4,5-Tetracyanobenzene Complex

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P̅1 |

| a | 7.654 Å |

| b | 8.041 Å |

| c | 7.462 Å |

| α | 96.7° |

| β | 85.9° |

| γ | 101.3° |

Data from Ohashi et al. oup.com

Time-Resolved Spectroscopic Techniques

Femtosecond time-resolved near-infrared (NIR) absorption spectroscopy is a powerful technique for studying the transient species formed immediately after photoexcitation, such as excited states and radical ions, which often have characteristic absorptions in the NIR region. researchgate.net While specific studies employing femtosecond near-IR spectroscopy on 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not available, research on related systems illustrates the utility of the technique. researchgate.netnrel.gov For example, in studies of singlet fission materials, NIR transient absorption is used to track the evolution of triplet-pair states. nrel.gov

Visible-range femtosecond transient absorption has been applied to the para-isomer, TMPD, to study photoinduced electron transfer, revealing processes that occur on the sub-picosecond to picosecond timescale. researchgate.net These studies demonstrate the formation of the TMPD radical cation (TMPD⁺•) following photoexcitation in an electron-accepting solvent like dichloromethane (B109758). researchgate.net

The relaxation dynamics of aromatic cation radicals are fundamental to understanding charge transfer processes. Picosecond transient absorption spectroscopy has been employed to study the photoinduced electron transfer from N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to dichloromethane, which acts as both the solvent and the electron acceptor. researchgate.net

Upon photoexcitation, the lowest excited singlet state (S₁) of TMPD is quenched. researchgate.net The subsequent electron transfer reaction that forms the TMPD cation radical exhibits two distinct kinetic components. A very fast component with a time constant of less than 4 picoseconds (ps) is attributed to the reaction of excited molecules before they have undergone vibrational relaxation. researchgate.net A second, slightly slower component with a time constant of 9.5 ps is assigned to the reaction of molecules that have already vibrationally relaxed in the S₁ state. researchgate.net

Kinetic Data for Photoinduced Electron Transfer from TMPD

| Process | Time Constant (τ) | Description |

|---|---|---|

| Pre-relaxation ET | < 4 ps | Electron transfer from the unrelaxed S₁ state. researchgate.net |

| Post-relaxation ET | 9.5 ps | Electron transfer from the vibrationally relaxed S₁ state. researchgate.net |

These results demonstrate that the formation of the aromatic cation radical and its initial dynamics occur on an ultrafast, picosecond timescale, governed by the vibrational state of the excited precursor molecule. researchgate.net

Ultrafast charge carrier dynamics encompass the initial events following photoionization, including the generation, localization, and transfer of charge. The study of photoinduced electron transfer from N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to a solvent like dichloromethane provides a clear example of generating a mobile charge carrier (the TMPD cation radical) and a counter-ion (the solvent radical anion). researchgate.net

The investigation demonstrated a "static" quenching mechanism, where the electron transfer occurs very rapidly in pre-formed amine-solvent complexes. researchgate.net The formation of the [TMPD⁺•, CH₂Cl₂⁻•] ion pair represents the initial step in charge separation. researchgate.net A study on the related molecule N,N,N',N'-tetramethylbenzidine (TMB) noted that a partial back electron transfer was observed, suggesting that the initial ion pair can either recombine to the ground state or evolve into a different form that prevents recombination. researchgate.net These ultrafast spectroscopic techniques allow for the direct observation of these primary charge transfer events, which are crucial for applications in organic electronics and photovoltaics.

Excited Singlet (S1) State Resonance Raman Analysis

No specific studies detailing the Excited Singlet (S1) State Resonance Raman Analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- were found in the available literature. While research exists for related isomers, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which has been studied using picosecond time-resolved Raman spectroscopy, this data cannot be extrapolated to the 1,3- (or meta-) isomer due to differences in molecular symmetry and electronic structure. researchgate.netsci-hub.sedntb.gov.ua Therefore, no experimental data, including Raman shifts or vibrational mode assignments for the S1 excited state of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, can be presented.

Table 1: S1 State Resonance Raman Data for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|

Optically Detected Magnetic Resonance (ODMR) Studies

The search for Optically Detected Magnetic Resonance (ODMR) studies specifically focused on 1,3-Benzenediamine, N,N,N',N'-tetramethyl- did not yield any results. ODMR is a powerful technique for probing the spin properties of paramagnetic species, often applied to systems like nitrogen-vacancy centers in diamond. nih.govaps.orgresearchgate.net However, no publications were identified that apply this methodology to investigate the triplet state or any radical species of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-. Consequently, there is no available data regarding its zero-field splitting parameters or other magnetic resonance properties as determined by ODMR.

Table 2: ODMR Parameters for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Parameter | Value |

|---|

Computational Chemistry and Theoretical Investigations of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. These methods are instrumental in modern chemistry and drug discovery.

Simulation of Interactions with Biological Targets at Atomic Level

The simulation of how a ligand interacts with a biological target, such as a protein or nucleic acid, is a cornerstone of computational drug design. These simulations can reveal key binding modes, interaction energies, and the specific amino acid residues involved in forming a stable complex.

As of this review, specific studies simulating the interaction of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- with biological targets at an atomic level have not been identified in publicly available scientific literature. While its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), has been studied as an electron donor in biological systems like photosystem II and for dopamine (B1211576) beta-monooxygenase, similar detailed molecular modeling studies for the meta-isomer are not apparent. nih.govnih.govresearchgate.net

Rational Design of Derivatives with Optimized Pharmacokinetic Profiles

Rational drug design utilizes computational tools to create new molecules with improved properties. A key aspect of this is optimizing the pharmacokinetic profile—how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Methodologies like pkCSM use graph-based signatures to predict these properties, aiding in the design of more effective drug candidates. nih.gov

A recent study highlighted the use of machine learning models, specifically XGBoost, incorporating Simplified Molecular-Input Line-Entry System (SMILES) information to enhance the prediction of human pharmacokinetic parameters such as clearance (CL) and volume of distribution at steady state (Vd,ss). nih.gov However, specific research applying these predictive modeling techniques to design derivatives of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- for optimized pharmacokinetics has not been reported in the reviewed literature.

Prediction of Binding Affinities and Metabolic Stability

Predicting the binding affinity of a ligand to its target is crucial for assessing its potential efficacy. Likewise, understanding its metabolic stability helps in predicting its lifespan in a biological system. Computational methods, including molecular dynamics and quantum mechanics, are often employed for these predictions.

Dedicated studies on the prediction of binding affinities or the metabolic stability of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not available in the current body of scientific literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties like energies, electron densities, and molecular orbitals. nih.gov

Calculation of Electronic Properties and Molecular Orbitals

DFT calculations are instrumental in determining the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding a molecule's reactivity and its behavior as an electron donor or acceptor.

While DFT is a standard method for such analyses, specific studies detailing the calculated electronic properties and molecular orbitals exclusively for 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are not found in the reviewed literature. For context, studies on different phenylenediamine derivatives have utilized DFT to explore their electronic structure and nonlinear optical properties. nih.gov

Analysis of Intramolecular Exchange Interactions in Biradical Systems

The arrangement of substituents on a benzene (B151609) ring significantly influences intramolecular magnetic interactions. In molecules containing two or more unpaired electrons (biradicals or polyradicals), the connectivity of the spin-containing units through a phenyl bridge determines the nature of the magnetic coupling. According to Hund's rule, a meta-phenylene bridge often leads to a high-spin ground state (ferromagnetic coupling), whereas ortho- and para-phenylene bridges typically result in a low-spin ground state (antiferromagnetic coupling).

Theoretical studies have shown that the meta-connectivity of radical-bearing moieties through a phenylene ring ensures an antiferromagnetic exchange coupling (J < 0) between the spin centers in certain excited states. nih.gov This principle is fundamental to understanding the behavior of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- if it were incorporated as a bridging unit in a biradical system. The presence of methyl groups on the bridge can further modulate the magnitude of this exchange interaction. nih.gov The analysis of spin polarization can provide deep insight into the equilibration pathways between different spin states. nih.gov

The study of such intramolecular exchange interactions is critical for the design of molecular magnets and materials for spintronics. While direct DFT calculations analyzing 1,3-Benzenediamine, N,N,N',N'-tetramethyl- as a biradical system are not specified, the foundational principles governing meta-phenylene bridged systems provide a strong theoretical framework for predicting its behavior.

| Theoretical Concept | Relevance to 1,3-Benzenediamine, N,N,N',N'-tetramethyl- |

| Intramolecular Exchange Interaction (J) | The meta-position of the dimethylamino groups provides a pathway for potential ferromagnetic or antiferromagnetic coupling if the molecule were part of a larger biradical system. |

| Spin Polarization | The mechanism by which electron spin is oriented. In a meta-phenylene bridged system, this is key to determining the ground state spin multiplicity (e.g., triplet vs. singlet). |

| Biradical Character | A measure of a molecule's tendency to exist with two unpaired electrons. The electronic structure of the meta-phenylene bridge is crucial in determining this character. nih.gov |

Theoretical Calculations of Thermodynamic Parameters (e.g., Adsorption Mechanisms)

The study of adsorption mechanisms is crucial for applications such as catalysis, separation processes, and sensor technology. Theoretical calculations can elucidate the interactions between 1,3-Benzenediamine, N,N,N',N'-tetramethyl- and various surfaces, providing a molecular-level understanding of the adsorption process.

Methodologies:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the adsorption energy of the molecule on a given substrate. This involves optimizing the geometric structure of the adsorbate-substrate system and determining the electronic energy.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of a large number of molecules over time, providing insights into the adsorption process, including the orientation of the molecule on the surface and the influence of solvent molecules.

Thermodynamic Parameters: From these calculations, key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of adsorption can be derived. A negative ΔG indicates a spontaneous adsorption process.

Expected Research Findings:

A hypothetical study on the adsorption of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- would likely investigate its interaction with various materials. For instance, its nitrogen atoms with lone pairs of electrons could act as Lewis bases, interacting with acidic sites on metal oxide surfaces. The aromatic ring could also participate in π-π stacking interactions with graphitic surfaces.

Hypothetical Data Table for Adsorption on a Surface:

This interactive table illustrates the type of data that would be generated from such theoretical studies. The values presented are purely illustrative due to the lack of published research.

| Adsorbent Surface | Adsorption Energy (kJ/mol) | Bond Distance (N-Surface Atom) (Å) | Charge Transfer (e) |

| Graphene | -50 | 3.2 | -0.1 |

| Silicon Dioxide | -80 | 2.5 | -0.3 |

| Iron (110) | -120 | 2.1 | -0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Property Relationship Modeling and Prediction

Structure-property relationship modeling aims to correlate the molecular structure of a compound with its macroscopic properties. For 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, these models could predict a range of chemical and physical characteristics.

Methodologies:

Quantitative Structure-Property Relationship (QSPR): This approach uses statistical methods to develop mathematical models that relate the chemical structure to a specific property. Descriptors of the molecular structure (e.g., topological, electronic, geometric) are calculated and correlated with experimental data.

Molecular Orbital Theory: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic properties, such as its ionization potential, electron affinity, and reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.

Predicted Properties and Their Significance:

Through these modeling techniques, one could predict properties such as:

Electronic Properties: The distribution of electron density, dipole moment, and polarizability would influence its interactions with other molecules and electric fields. The presence of two dimethylamino groups on the benzene ring is expected to significantly influence the electronic landscape of the molecule.

Reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) would help in predicting the sites most susceptible to electrophilic or nucleophilic attack.

Hypothetical Data Table of Calculated Molecular Properties:

This interactive table presents examples of properties that could be predicted through structure-property relationship modeling. The values are for illustrative purposes.

| Property | Predicted Value |

| Dipole Moment (Debye) | 1.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -0.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Polarizability (ų) | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Materials Applications of 1,3 Benzenediamine, N,n,n ,n Tetramethyl

Organic Electronics and Semiconductor Research